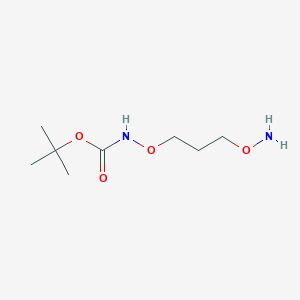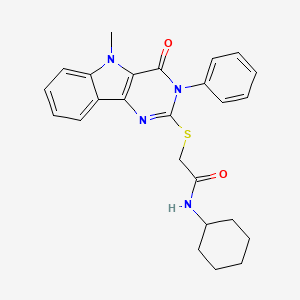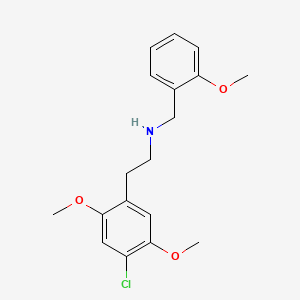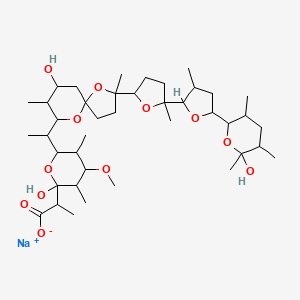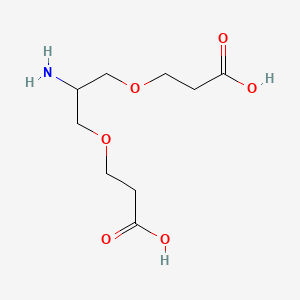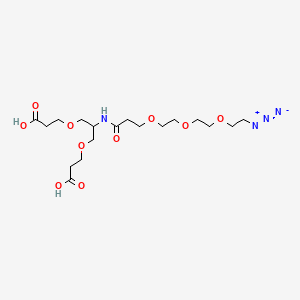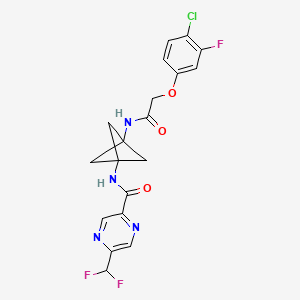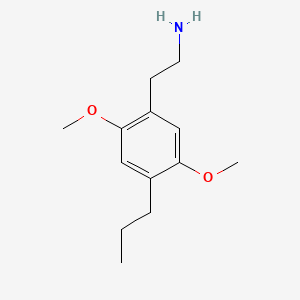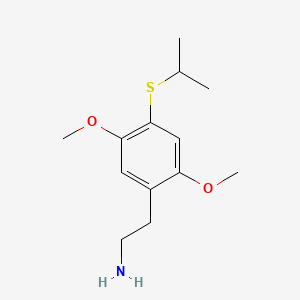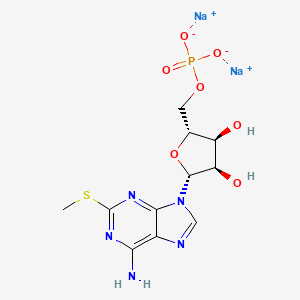
7-DG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Desacetoxy-6,7-dehydrogedunin (7-DG) is a selective inhibitor of protein kinase R (PKR)It is known for its ability to protect macrophages from lethal toxin-induced pyroptosis .
Wissenschaftliche Forschungsanwendungen
7-Desacetoxy-6,7-dehydrogedunin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular processes, particularly in protecting cells from toxin-induced damage.
Medicine: Explored for its potential therapeutic applications, including its ability to inhibit PKR and protect against cell death.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Desacetoxy-6,7-dehydrogedunin typically involves multiple steps, starting from gedunin, a natural product isolated from the neem tree. The key steps include deacetylation and dehydrogenation reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods
Industrial production of 7-Desacetoxy-6,7-dehydrogedunin may involve large-scale extraction of gedunin from natural sources followed by chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-Desacetoxy-6,7-dehydrogedunin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms. Substitution reactions can result in various functionalized derivatives of 7-Desacetoxy-6,7-dehydrogedunin .
Wirkmechanismus
The mechanism of action of 7-Desacetoxy-6,7-dehydrogedunin involves its inhibition of protein kinase R (PKR). PKR is a key regulator of cellular stress responses, and its inhibition by 7-Desacetoxy-6,7-dehydrogedunin prevents the activation of downstream signaling pathways that lead to cell death. This compound binds to the active site of PKR, blocking its activity and thereby protecting cells from stress-induced apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Desacetoxy-6,7-dehydrogedunin include other PKR inhibitors such as:
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis and has been studied for its potential anticancer properties.
MTH1-binding nucleotide analogs: Compounds that inhibit the activity of MTH1, an enzyme involved in nucleotide metabolism
Uniqueness
What sets 7-Desacetoxy-6,7-dehydrogedunin apart from these similar compounds is its specific ability to protect macrophages from lethal toxin-induced pyroptosis. This unique property makes it a valuable tool in studying cellular stress responses and developing new therapeutic strategies .
Eigenschaften
CAS-Nummer |
26927-01-5 |
|---|---|
Molekularformel |
C26H30O5 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(1R,2S,4S,7S,8S,11R,12R,17R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione |
InChI |
InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16-,17+,19-,20+,23-,24+,25-,26-/m0/s1 |
InChI-Schlüssel |
ZXHLDNILIVGKPC-WOERNGHISA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C=C[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |
SMILES |
CC1(C)C(C=C[C@@]2(C)[C@H]1C=C[C@]3(C)[C@@H]2CC[C@]4(C)[C@]3(O5)[C@H]5C(O[C@H]4C6=COC=C6)=O)=O |
Kanonische SMILES |
CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7DG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


